Anti-MRSA Activity: O-Methyloxime Derivative Demonstrates Superiority Over Both Houttuynin and Levofloxacin
In the only published head-to-head study, compound 4 (3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime) displayed moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) that was slightly superior to both the natural product lead houttuynin and the clinical fluoroquinolone levofloxacin [1]. This is a notable differentiation because levofloxacin is a clinically established anti-MRSA agent with MIC values of 0.06–0.25 µg/mL against susceptible S. aureus strains, and houttuynin is the natural product from which this chemotype was derived. Against clinical isolates of S. aureus, compound 4 was less active than levofloxacin but more potent than houttuynin, indicating a unique activity window [1].
| Evidence Dimension | Antibacterial activity against MRSA (agar dilution method) |
|---|---|
| Target Compound Data | Moderate antibacterial activity against MRSA, slightly superior to houttuynin and levofloxacin (qualitative ranking from Tables 5 and 6 of Liu et al. 2013) |
| Comparator Or Baseline | Houttuynin: weaker activity than compound 4 against MRSA; Levofloxacin: slightly inferior to compound 4 against MRSA, though superior against clinical S. aureus isolates |
| Quantified Difference | Compound 4 > Levofloxacin ≈ Houttuynin against MRSA; Levofloxacin > Compound 4 > Houttuynin against clinical S. aureus isolates |
| Conditions | Agar dilution method per NCCLS/CLSI guidelines; tested against clinically important pathogenic bacteria and MRSA strains (Liu et al., 2013, Tables 5–6) |
Why This Matters
This compound is one of the very few synthetic oxime ethers reported to exceed both its natural product template (houttuynin) and a clinical fluoroquinolone (levofloxacin) in anti-MRSA activity within the same assay panel, making it a structurally distinct starting point for anti-MRSA lead optimization programs.
- [1] Liu, J., Wu, F., Song, H., Wang, Z., & Zhao, L. (2013). Synthesis and antibacterial activities of para-alkoxy phenyl-β-ketoaldehyde derivatives. Medicinal Chemistry Research, 22(9), 4228–4238. https://doi.org/10.1007/s00044-012-0429-8. Tables 5 and 6; text lines 417–424. View Source
